molecular formula C11H14ClNO2 B8786596 4-[2-chloroethyl(ethyl)amino]benzoic acid CAS No. 2045-21-8

4-[2-chloroethyl(ethyl)amino]benzoic acid

Cat. No.: B8786596
CAS No.: 2045-21-8
M. Wt: 227.69 g/mol
InChI Key: ULODYZDCGAFRDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- typically involves the reaction of p-aminobenzoic acid with 2-chloroethyl ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is used as a precursor for the synthesis of other compounds. It can also be used in studies involving nucleophilic substitution and other reaction mechanisms .

Biology and Medicine: The compound has potential applications in medicine, particularly in the development of anticancer agents. Its structure is similar to that of nitrogen mustards, which are known for their cytotoxic properties. Research is ongoing to explore its efficacy and safety in cancer treatment .

Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products. Its reactivity and versatility make it a valuable intermediate in various synthetic processes .

Mechanism of Action

The mechanism of action of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is unique due to its specific structure, which combines the properties of benzoic acid with the reactivity of chloroethyl and ethylamino groups.

Properties

CAS No.

2045-21-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-[2-chloroethyl(ethyl)amino]benzoic acid

InChI

InChI=1S/C11H14ClNO2/c1-2-13(8-7-12)10-5-3-9(4-6-10)11(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

ULODYZDCGAFRDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.5 g (12.0 mmol) of 4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile in 25 ml of ethanol, 25 ml of concentrated hydrochloric acid were added, followed by reflux under heat for 12 hours. The reaction mixture was allowed to cool down. Sodium carbonate was then added to basify the solution, followed by washing with chloroform. The water layer was acidified with concentrated hydrochloric acid and then extracted with chloroform. The solvent was distilled out under reduced pressure, followed by washing with IPA, whereby 1.1 g of white powder were obtained (yield: 40%).
Name
4-[N-ethyl,N-(2-chloroethyl)amino]benzonitrile
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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